tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 240815-74-1
VCID: VC2932825
InChI: InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-6-4-8(11)12-5-7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15)
SMILES: CC(C)(C)OC(=O)NC1=CC(=NC=C1[N+](=O)[O-])Cl
Molecular Formula: C10H12ClN3O4
Molecular Weight: 273.67 g/mol

tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate

CAS No.: 240815-74-1

Cat. No.: VC2932825

Molecular Formula: C10H12ClN3O4

Molecular Weight: 273.67 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate - 240815-74-1

Specification

CAS No. 240815-74-1
Molecular Formula C10H12ClN3O4
Molecular Weight 273.67 g/mol
IUPAC Name tert-butyl N-(2-chloro-5-nitropyridin-4-yl)carbamate
Standard InChI InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-6-4-8(11)12-5-7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15)
Standard InChI Key HPHSUQOLNNGRRD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=NC=C1[N+](=O)[O-])Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=NC=C1[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate is an organic compound with a pyridine-based structure featuring multiple functional groups. It is formally recognized by its CAS registry number 240815-74-1 and is characterized by the molecular formula C10H12ClN3O4 . The compound has a molecular weight of 273.67 g/mol, consisting of a pyridine ring substituted with chloro, nitro, and carbamate groups in specific positions .

The compound is known by several synonyms in scientific literature, reflecting its structural characteristics from different chemical naming conventions:

  • tert-butyl N-(2-chloro-5-nitro-4-pyridyl)carbamate

  • (2-Chloro-5-nitro-pyridin-4-yl)-carbamic acid tert-butyl ester

  • (6-Chloro-3-nitro-pyridin-4-yl)-carbamic acid tert-butyl ester

  • N-(2-chloro-5-nitro-4-pyridinyl)carbamic acid tert-butyl ester

  • (2-Chloro-5-nitro-4-pyridinyl)carbamic acid 1,1-dimethylethyl ester

  • Carbamic acid, (2-chloro-5-nitro-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate are essential for understanding its behavior in various chemical reactions and applications. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate

PropertyValueStatus
Boiling Point339.3±42.0 °CPredicted
Density1.400±0.06 g/cm³Predicted
pKa10.68±0.70Predicted
Molecular Weight273.67 g/molCalculated
AppearanceNot specified in sources-
SolubilityNot specified in sources-
Recommended StorageUnder inert gas (nitrogen or argon) at 2-8°CExperimental

The compound contains multiple functional groups that contribute to its chemical reactivity. The pyridine ring provides a basic nitrogen atom, while the nitro group is electron-withdrawing. The chloro substituent at position 2 and the carbamate group at position 4 further influence its chemical behavior and potential applications in organic synthesis .

Synthesis Methods

The synthesis of tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate has been documented in scientific literature, with specific reaction conditions and reagents identified for its preparation.

Synthesis from Di-tert-butyl Dicarbonate

SupplierProduct NumberPurityPackage SizePrice (USD)Last Updated
American Custom Chemicals CorporationHCH036056395.00%5 mg$5012021/12/16
AK Scientific4551AJNot specified1 g$1,1482021/12/16
ChemenuCM17139895%1 g$5492021/12/16
CrysdotCD1116045695+%1 g$5812021/12/16
J&W Pharmlab69R052597%1 g$5982021/12/16

The relatively high cost per gram suggests that this compound is primarily used in research applications and specialty chemical synthesis rather than large-scale industrial processes .

Structural Relationships and Analogs

tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate belongs to a family of substituted pyridine derivatives with carbamate protection. Several structural analogs with similar core structures but different substituents have been reported in chemical databases. These include:

  • tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate (CAS: 1354223-67-8)

  • tert-Butyl (2-chloropyridin-4-yl)carbamate (CAS: 234108-73-7)

  • tert-butyl (2-chloro-3-iodopyridin-4-yl)carbamate

These structural analogs share the common feature of a 2-chloropyridine ring with a tert-butylcarbamate group at position 4, but differ in the substituents at positions 3 and 5. This suggests that this class of compounds may have applications in pharmaceutical research, particularly as building blocks or intermediates in medicinal chemistry.

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